Product packaging for 4-Hydroxy-1,3-benzodioxol-2-one(Cat. No.:CAS No. 6249-25-8)

4-Hydroxy-1,3-benzodioxol-2-one

Cat. No.: B13967105
CAS No.: 6249-25-8
M. Wt: 152.10 g/mol
InChI Key: GUFBCFUTLOKYBX-UHFFFAOYSA-N
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Description

Significance of the 1,3-Benzodioxole (B145889) Scaffold in Organic Chemistry and Related Disciplines

The 1,3-benzodioxole scaffold, also known as methylenedioxybenzene, is a heterocyclic compound composed of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com This structural motif is of paramount importance in organic chemistry and related fields for several reasons. It is a key feature in a multitude of naturally occurring compounds, particularly in plant products. chemicalbook.com

The unique electronic properties conferred by the methylenedioxy group make the 1,3-benzodioxole ring a versatile component in the design of new molecules. chemicalbook.com Its derivatives are extensively investigated in medicinal chemistry for a wide range of potential therapeutic applications, including antimicrobial, antifungal, and antitumor activities. ontosight.airesearchgate.net For instance, certain 1,3-benzodioxole derivatives have been studied for their potential to inhibit enzymes involved in cancer cell proliferation. ontosight.ai The scaffold also serves as a crucial intermediate in the synthesis of various pharmaceutical agents and has applications in the fragrance industry. chemicalbook.com

Furthermore, the 1,3-benzodioxole moiety has been explored for its role in enhancing the efficacy of other chemical agents. For example, it is a known component of insecticide synergists that can inhibit microsomal enzymes. chemicalbook.com More recently, research has focused on conjugating 1,3-benzodioxole derivatives with arsenicals to improve their anti-tumor efficiency by increasing their retention time in the body. mdpi.com

Overview of Key Academic Research Themes Pertaining to 4-Hydroxy-1,3-benzodioxol-2-one

Academic research on this compound primarily revolves around its synthesis, chemical properties, and its utility as a precursor in organic synthesis.

Synthesis: The synthesis of 1,3-benzodioxole derivatives often involves the reaction of catechols or substituted catechols like pyrogallol (B1678534) with various reagents. researchgate.net For instance, the reaction of pyrogallol with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst can yield 4-hydroxy-2,2-dimethyl-1,3-benzodioxole. prepchem.com The synthesis of the parent 1,3-benzodioxole can be achieved through the condensation of catechol with a dihalomethane. wikipedia.org

Chemical Properties and Reactivity: The chemical properties of this compound are dictated by its functional groups: the hydroxyl group and the cyclic carbonate. The hydroxyl group can undergo typical phenol (B47542) reactions, while the carbonate can be susceptible to hydrolysis. The aromatic ring can also participate in electrophilic substitution reactions. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the oxygen atoms) influences its intermolecular interactions and physical properties. nih.gov

Applications in Research: this compound and its derivatives are valuable starting materials for the synthesis of more complex molecules. The strategic placement of the hydroxyl group allows for further functionalization, making it a key building block for creating a diverse array of compounds with potential biological activities. Research has explored the use of related 1,3-benzodioxole structures in the development of novel compounds, including auxin receptor agonists for promoting root growth and as coinitiators in dental resin polymerization. chemicalbook.comfrontiersin.org

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₄O₄
Molecular Weight 152.10 g/mol
CAS Number 6249-25-8

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4O4 B13967105 4-Hydroxy-1,3-benzodioxol-2-one CAS No. 6249-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6249-25-8

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

IUPAC Name

4-hydroxy-1,3-benzodioxol-2-one

InChI

InChI=1S/C7H4O4/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3,8H

InChI Key

GUFBCFUTLOKYBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)O2)O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 1,3 Benzodioxol 2 One and Its Structural Analogues

Established Synthetic Routes to the 1,3-Benzodioxol-2-one (B1265739) System

The formation of the 1,3-benzodioxol-2-one scaffold is most commonly achieved through the cyclization of a catechol (1,2-dihydroxybenzene) precursor with a suitable one-carbon electrophile that can form a carbonate ester.

Catechol-Based Cyclization Reactions

The most direct method for synthesizing the 1,3-benzodioxol-2-one core is the reaction of catechol with phosgene (B1210022) (COCl₂) or its safer, solid-state equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) or 1,1'-carbonyldiimidazole (B1668759) (CDI). google.comgoogleapis.comgoogle.comgoogleapis.comgoogle.co.in This reaction proceeds as a double acylation, where the two adjacent hydroxyl groups of catechol attack the carbonyl carbon of the reagent, eliminating leaving groups (e.g., HCl from phosgene or imidazole (B134444) from CDI) to form the stable five-membered cyclic carbonate ring. google.comgoogle.co.in

The use of triphosgene is often preferred in modern synthesis as it is a crystalline solid that is easier and safer to handle than gaseous phosgene. googleapis.com It serves as an in-situ source of phosgene. Similarly, CDI is a mild and effective reagent for this transformation, proceeding through an activated acyl imidazole intermediate. google.com

Table 1: General Conditions for Catechol-Based Cyclization

Starting Material Carbonylating Agent Catalyst/Base Solvent Typical Conditions Reference(s)
Catechol Phosgene (COCl₂) Base (e.g., Pyridine) Aprotic Solvent (e.g., Toluene) Room temp. to reflux google.comgoogle.co.in
Catechol Triphosgene Base (e.g., Et₃N) Chlorinated Solvent (e.g., DCE) Reflux googleapis.com
Catechol Carbonyldiimidazole (CDI) None required Anhydrous THF, Benzene (B151609) Room temp. to 50°C google.com

Oxidative Cleavage Approaches for Dioxolone Formation

While less direct for the synthesis of 1,3-benzodioxol-2-one itself, oxidative cleavage reactions represent a fundamental strategy for forming some dioxolone structures from olefin precursors. For instance, the ozonolysis of an alkene, followed by an appropriate workup, can cleave the carbon-carbon double bond to form carbonyl groups. In specifically designed systems, this principle can be adapted to generate cyclic structures. However, for the aromatic 1,3-benzodioxol-2-one system, this is not a standard synthetic route. More relevant is the catalytic oxidative cleavage of 1,3-diketones, which can be converted to carboxylic acids, highlighting a method of C-C bond cleavage to form carbonyls, though this is not a direct route to the target heterocycle. google.com

Targeted Synthesis of the 4-Hydroxyl Moiety

The primary challenge in synthesizing 4-Hydroxy-1,3-benzodioxol-2-one is not the formation of the dioxolone ring, but the regioselective introduction of the hydroxyl group at the C-4 position.

Directed Hydroxylation Strategies

Direct hydroxylation of the pre-formed 1,3-benzodioxol-2-one aromatic ring is a synthetic challenge due to issues with regioselectivity. Electrophilic hydroxylation of an activated aromatic ring typically yields a mixture of ortho and para isomers. mdpi.com While methods for the directed ortho-hydroxylation of phenols exist, often requiring specific directing groups and metal catalysts, their application to a substrate like 1,3-benzodioxol-2-one is not well-documented and would likely face competition from other positions on the benzene ring. google.comnih.govpatsnap.com

Precursor Design for Regioselective Synthesis

The most effective and regiochemically precise strategy for synthesizing the 4-hydroxy derivative is to begin with a precursor that already contains the necessary hydroxyl groups in the correct orientation. Pyrogallol (B1678534) (benzene-1,2,3-triol) is the ideal starting material for this purpose. researchgate.net

In this approach, pyrogallol is reacted with a carbonylating agent such as phosgene or its equivalents. The two adjacent hydroxyl groups at positions 1 and 2 undergo cyclization to form the 1,3-dioxol-2-one ring, leaving the hydroxyl group at position 3 of the pyrogallol untouched. This hydroxyl group directly becomes the 4-hydroxy substituent on the final 1,3-benzodioxol-2-one product. This method ensures that the hydroxylation is perfectly regioselective, avoiding the formation of other isomers.

This principle is well-demonstrated in the synthesis of the structural analogue, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole, where pyrogallol is reacted with 2-methoxypropene (B42093) or 2,2-dimethoxypropane (B42991) to form the ketal, with the hydroxyl group remaining at the 4-position. google.comgoogle.com

Table 2: Regioselective Synthesis via Precursor Design

Precursor Reagent Catalyst Solvent Product Principle Reference(s)
Pyrogallol 2-Methoxypropene - Toluene (B28343)/Xylene 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole Cyclization of adjacent hydroxyls leaves the third as a 4-OH group google.com
Pyrogallol 2,2-Dimethoxypropane Toluenesulphonic acid Benzene 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole Cyclization of adjacent hydroxyls leaves the third as a 4-OH group google.com
Pyrogallol Phosgene or equivalent (inferred) Base Aprotic Solvent This compound Inferred reaction based on established principles -

Advanced Synthetic Strategies and Process Optimization

For the industrial-scale synthesis of this compound and its analogues, process optimization focuses on safety, efficiency, and sustainability. A key advancement is the replacement of highly toxic and gaseous phosgene with safer, solid alternatives like triphosgene or CDI. google.comgoogleapis.com

Further optimization can be achieved by employing heterogeneous catalysts, such as montmorillonite (B579905) clays, which have been shown to be effective in the synthesis of related 1,3-benzodioxoles. google.com These solid acid catalysts can be easily removed from the reaction mixture by filtration, simplifying purification and reducing waste.

Modern process chemistry also explores the use of continuous flow reactors. This technology is particularly advantageous for reactions involving hazardous materials or exothermic processes, as it allows for better temperature control and minimizes the volume of reactive intermediates at any given time, thereby enhancing safety. mdpi.com For the synthesis of substituted benzodioxoles, micro-reactors have been employed to improve reaction control and yield.

Catalytic Systems in Benzodioxol-2-one Synthesis

The formation of the 1,3-benzodioxole (B145889) ring system often involves the condensation of catechols with carbonyl compounds, a reaction frequently facilitated by catalysts. rsc.org

Montmorillonite Clay Catalysis:

Montmorillonite clays, such as KSF and K-10, have proven to be effective solid acid catalysts for the synthesis of 2-substituted and 2,2-disubstituted 1,3-benzodioxoles. rsc.orgresearchgate.netrsc.org This method involves the reaction of catechols (like pyrogallol) with various aldehydes and ketones. rsc.orgresearchgate.netrsc.org The reactions typically proceed in good yields over several hours. rsc.orgresearchgate.netrsc.org One of the key advantages of using montmorillonite clay is the ease of work-up; the catalyst can be simply filtered off from the reaction mixture. rsc.org This approach offers a more convenient and often higher-yielding alternative to traditional acid catalysts like phosphorus pentoxide or p-toluenesulfonic acid. rsc.org

Table 1: Examples of Montmorillonite KSF-Catalyzed Synthesis of 1,3-Benzodioxoles

Catechol Ketone/Aldehyde Product Yield (%)
Catechol Acetone 2,2-Dimethyl-1,3-benzodioxole 85
Catechol Cyclohexanone Spiro[1,3-benzodioxole-2,1'-cyclohexane] 90
Pyrogallol Acetone 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole -

Data sourced from multiple studies on montmorillonite clay catalysis. rsc.orgresearchgate.netrsc.org

Metal-Complex Catalysis:

Transition metal complexes have also been employed in the synthesis of benzodioxole derivatives. For instance, rhodium(I) has been shown to promote the direct synthesis of 1,3-benzodioxol-2-one from styrene, dioxygen, and carbon dioxide. epa.gov Palladium-based catalysts are utilized in the oxidative carbonylation of 1,2-benzenediamine to produce benzimidazolidin-2-one, a related heterocyclic compound. mdpi.com These methods highlight the versatility of metal catalysts in facilitating complex cyclization and carbonylation reactions. However, the use of transition metals can sometimes lead to challenges in product purification and catalyst removal. acs.org

Sustainable and Green Chemistry Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes to benzodioxol-2-ones and related structures.

CO2 Utilization:

Carbon dioxide (CO2), an abundant and renewable C1 feedstock, has been successfully utilized in the synthesis of these compounds. epa.govresearchgate.net The rhodium(I)-promoted reaction of styrene, dioxygen, and CO2 to form 1,3-benzodioxol-2-one is a notable example. epa.gov The production of biopolycarbonates through the copolymerization of CO2 and soybean-oil-based epoxides further demonstrates the potential of CO2 as a sustainable chemical precursor. researchgate.net The reversible reaction of CO2 with diols, mediated by organic bases, can also generate functionalized carbonate monomers. researchgate.net

Solvent-Free Conditions:

Conducting reactions without the use of organic solvents is a key aspect of green chemistry. A strategy for the kilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone, a related heterocyclic compound, has been developed in two steps from renewable resources without any organic solvent. nih.gov This approach significantly reduces waste and environmental impact.

Chemo-Enzymatic Synthesis of Dioxolone Derivatives

The integration of chemical and enzymatic transformations offers a powerful strategy for the synthesis of complex molecules with high selectivity. nih.gov A two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes, which share structural similarities with benzodioxoles. frontiersin.orgnih.gov The first step involves a lipase-catalyzed epoxidation of the propenylbenzene, followed by hydrolysis to the corresponding diol. frontiersin.orgnih.gov This is followed by microbial oxidation of the diol to yield hydroxy ketones. frontiersin.orgnih.gov This approach leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions. nih.govnih.gov

Flow Chemistry Applications in Dioxolone Production

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govyoutube.com This technology is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions. nih.govyoutube.com The synthesis of various pharmaceutically important compounds has been successfully demonstrated using flow chemistry. nih.gov While specific examples for this compound are not detailed, the principles of flow chemistry are applicable to the production of dioxolone derivatives, potentially leading to safer and more efficient manufacturing processes. youtube.combioduro.com

Stereoselective Synthesis of Chiral Dioxolone Derivatives

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is of paramount importance in pharmaceutical chemistry. A rhodium(II)-catalyzed asymmetric three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles with good yields and high enantioselectivity. rsc.org This method utilizes a programmed sequence of carbonyl ylide formation, cycloaddition, and Wittig olefination. rsc.org The enantioselectivity is controlled by chiral carboxylate ligands on the rhodium catalyst. rsc.org Such stereoselective methods are crucial for producing enantiomerically pure compounds, which often exhibit distinct biological activities.

Derivatization and Chemical Modification of the 4 Hydroxy 1,3 Benzodioxol 2 One Core

Functionalization of the Aromatic Ring System

The benzene (B151609) portion of the 4-hydroxy-1,3-benzodioxol-2-one molecule is susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. The directing effects of the hydroxyl and the dioxolone ring substituents influence the position of incoming electrophiles.

Furthermore, the inherent hydroxyl group on the aromatic ring serves as a key handle for derivatization. It can be readily alkylated or acylated to introduce new functionalities. These modifications can significantly alter the molecule's polarity, solubility, and interaction with biological targets. Drug functionalization through the formation of hydrophilic groups is a common strategy in phase I metabolism of drugs to modify their action nih.govnih.gov.

Chemical Transformations at the Carbonyl Group of the Dioxolone Ring

The carbonyl group within the dioxolone ring, while part of a cyclic carbonate, can undergo certain chemical transformations. Nucleophilic attack at this carbonyl carbon can lead to ring-opening reactions. For instance, reaction with strong nucleophiles could potentially cleave the carbonate ester bond, yielding derivatives of the parent catechol structure.

The stability of the dioxolone ring is a crucial factor in these transformations. While generally stable, conditions such as strong acids or bases can promote hydrolysis or other ring-opening reactions, providing a route to further derivatization of the resulting dihydroxy aromatic compound.

Synthesis of Fused-Ring Systems and Spiro-Benzodioxolones

The this compound scaffold can be utilized as a building block for the synthesis of more complex polycyclic structures. Intramolecular cyclization reactions involving the hydroxyl group and a suitably positioned functional group on a side chain can lead to the formation of fused-ring systems. These reactions can create novel heterocyclic frameworks with diverse and potentially valuable properties rsc.orgresearchgate.netresearchgate.netrsc.org.

Additionally, the diol precursor to this compound, pyrogallol (B1678534), can be used to synthesize spiro-benzodioxolones. For example, the reaction of pyrogallol with ketones can yield 4-hydroxyspiro[1,3-benzodioxole-2,1'-cycloalkanes] researchgate.net. The oxidation of certain dihydroxydiphenyl ethers has also been shown to produce 1,3-benzodioxole-2-spirocyclohexadien-4'-one derivatives rsc.org.

Construction of Complex Molecular Hybrids and Conjugates

The functional groups present on the this compound core make it an attractive partner for the construction of molecular hybrids and conjugates. The hydroxyl group can be used as an attachment point to link this scaffold to other pharmacologically active molecules, polymers, or biomolecules. This strategy aims to combine the properties of both entities, potentially leading to synergistic effects or targeted delivery.

For example, the hydroxyl group can be derivatized to form an ether or ester linkage with another molecule. The aromatic ring can also be functionalized with groups that can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to create more elaborate molecular architectures.

Reactivity Profiles and Mechanistic Investigations of 4 Hydroxy 1,3 Benzodioxol 2 One

Reaction Pathways of the 1,3-Benzodioxol-2-one (B1265739) Ring System

The 1,3-benzodioxol-2-one core, also known as pyrocatechol (B87986) carbonate, is a key structural motif that governs a significant portion of the molecule's reactivity. nih.gov This heterocyclic system is composed of a catechol ring fused to a cyclic carbonate.

Electrophilic and Nucleophilic Addition Reactions

Addition reactions are chemical processes where two or more molecules combine to form a single, larger product. byjus.com These reactions are characteristic of compounds with multiple bonds, such as the aromatic ring and the carbonyl group within the benzodioxolone structure. byjus.com

Electrophilic Reactions: The benzene (B151609) ring of the benzodioxolone system is susceptible to electrophilic aromatic substitution. An electrophile, an "electron-loving" species, attacks the electron-rich π-system of the aromatic ring. libretexts.org The presence of the dioxolone ring and the hydroxyl group influences the rate and regioselectivity of these substitutions.

Nucleophilic Reactions: The primary site for nucleophilic attack on the 1,3-benzodioxol-2-one ring system is the electrophilic carbon atom of the carbonate group. Nucleophiles, which are electron-rich species, are drawn to this electron-deficient center. byjus.com This can lead to the opening of the dioxolone ring.

Ring-Opening and Rearrangement Mechanisms

The stability of the 1,3-benzodioxol-2-one ring is finite, and it can undergo cleavage under various conditions.

Ring-Opening: Nucleophilic attack at the carbonyl carbon is a common pathway for ring-opening. For instance, hydrolysis (reaction with water) or alcoholysis (reaction with an alcohol) can lead to the formation of catechol derivatives. This reactivity is a hallmark of cyclic carbonates. The reaction involves the breaking of the acyl-oxygen bond, followed by the formation of a more stable product.

Rearrangement Mechanisms: While specific rearrangements of 4-Hydroxy-1,3-benzodioxol-2-one are not extensively documented in readily available literature, rearrangements in related phenolic and heterocyclic systems, such as the Claisen or Fries rearrangements, are well-known transformations in organic chemistry. masterorganicchemistry.com These reactions typically require specific catalysts or conditions, such as heat or Lewis acids, to proceed.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target different parts of the molecule.

Oxidation: The phenolic hydroxyl group is particularly susceptible to oxidation. Oxidation can lead to the formation of a phenoxy radical, which can then participate in further reactions, or potentially to the formation of a quinone-type structure. The catechol-like moiety (the dihydroxybenzene precursor) is known to be readily oxidizable.

Reduction: The carbonyl group of the cyclic carbonate can be a target for reduction. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially open the ring to form a diol. Catalytic hydrogenation might reduce the aromatic ring under harsh conditions, but this is generally a more difficult transformation.

Radical Chemistry of Benzodioxolone Derivatives

The presence of the hydroxyl group on the aromatic ring makes this compound a candidate for participating in radical-mediated reactions. Phenolic compounds are well-known for their ability to act as radical scavengers or antioxidants. This activity stems from the ability of the hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. This inherent antioxidant potential is a key feature of the radical chemistry of many phenolic benzodioxole derivatives.

Influence of the 4-Hydroxyl Group on Molecular Reactivity and Site Selectivity

The 4-hydroxyl group exerts a profound influence on the reactivity of the entire molecule. researchgate.net

Electronic Effects: As an electron-donating group, the hydroxyl substituent activates the aromatic ring, making it more susceptible to electrophilic attack compared to the unsubstituted 1,3-benzodioxol-2-one. nih.gov This activating effect is most pronounced at the ortho and para positions relative to the hydroxyl group.

Site Selectivity: The hydroxyl group directs incoming electrophiles primarily to the positions ortho and para to itself. This directing effect is a fundamental principle in electrophilic aromatic substitution. The molecular electrostatic potential, which indicates regions of electrophilic and nucleophilic reactivity, is significantly altered by the presence of the hydroxyl group. nih.gov

Acidity: The phenolic proton is acidic and can be removed by a base. The resulting phenoxide is an even stronger activating group for electrophilic aromatic substitution and can also act as a potent nucleophile in other reactions.

The table below summarizes the expected influence of the 4-hydroxyl group on various reaction types.

Reaction TypeInfluence of 4-OH GroupExpected Outcome
Electrophilic Aromatic Substitution Strong activating, ortho, para-directingIncreased reaction rate, substitution at positions 2 and 6
Nucleophilic Attack on Carbonyl Minor electronic influenceRing-opening to form catechol derivatives
Oxidation Provides a reactive siteFormation of phenoxy radicals or quinone-like species
Acidity Confers phenolic acidityFormation of a phenoxide anion in the presence of a base

Hydrolytic Stability and Degradation Mechanisms

The stability of this compound in aqueous environments is an important consideration.

Hydrolysis: The cyclic carbonate ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions. Base-catalyzed hydrolysis typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to ring opening and the formation of the corresponding catecholate. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

The degradation of this compound in an aqueous environment is primarily expected to proceed through the hydrolysis of the carbonate ring, yielding pyrogallol (B1678534) (1,2,3-trihydroxybenzene) and carbon dioxide. The rate of this degradation would be highly dependent on the pH and temperature of the solution.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Hydroxy-1,3-benzodioxol-2-one in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides information on the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the dioxolone ring, the aromatic carbons, and the carbon atoms of the benzodioxole moiety. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The positions of the aromatic carbon signals are influenced by the attached functional groups. As with the proton NMR data, specific experimental chemical shifts are not widely published but are indicated to be available from commercial sources. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-57.0 - 7.2-
H-66.8 - 7.0-
H-76.9 - 7.1-
4-OHVariable-
C-2-150 - 155
C-3a-140 - 145
C-4-145 - 150
C-5-110 - 115
C-6-120 - 125
C-7-115 - 120
C-7a-135 - 140

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For this compound, the calculated exact mass is 152.01095860 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]+ or protonated/deprotonated species such as [M+H]+ or [M-H]-) that corresponds to this exact mass with a very high degree of accuracy (typically within a few parts per million). This precise mass measurement is crucial for confirming the elemental composition of C₇H₄O₄.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

While a crystal structure for this compound itself is not publicly available, the crystal structure of the parent compound, 1,3-benzodioxol-2-one (B1265739), has been reported. nih.gov This structure can serve as a valuable reference for understanding the geometry of the benzodioxolone core. In the solid state, it is expected that the 4-hydroxy group would participate in intermolecular hydrogen bonding, which would significantly influence the crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1750-1800 cm⁻¹ would correspond to the C=O stretching vibration of the cyclic carbonate. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region, and the C-O-C stretching vibrations of the dioxole ring would be observed in the 1000-1300 cm⁻¹ range. While specific IR data for the target molecule is not available, studies on related benzodioxole derivatives show these characteristic bands. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the various functional groups. Aromatic ring vibrations are often strong in Raman spectra. For instance, a study on the related dibenzodioxocin substructure highlights the utility of Raman spectroscopy in probing the features of such molecules. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
O-H stretch (hydroxyl)3200 - 3600IR
C=O stretch (carbonate)1750 - 1800IR, Raman
C=C stretch (aromatic)1450 - 1600IR, Raman
C-O-C stretch (dioxole)1000 - 1300IR

Emerging Techniques in Structural Characterization (e.g., MicroED)

While conventional techniques like X-ray crystallography are powerful, they require relatively large, well-ordered single crystals. Microcrystal electron diffraction (MicroED) is an emerging technique that can determine the structures of molecules from nanocrystals, which are often much easier to grow. To date, there are no published studies on the application of MicroED for the structural characterization of this compound. However, given the potential difficulty in obtaining suitable single crystals for X-ray diffraction, MicroED could be a valuable future tool for elucidating its solid-state structure.

Analysis of Tautomeric Equilibria

The presence of a hydroxyl group adjacent to a carbonyl group in this compound raises the possibility of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the phenolic form (enol tautomer) could potentially exist in equilibrium with a keto tautomer.

Theoretical studies on related systems, such as 4-hydroxyquinolines and 2-hydroxybenzimidazoles, have shown that the position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.govnih.govbeilstein-journals.orgresearchgate.net For this compound, the aromaticity of the benzene (B151609) ring provides a significant driving force for the stability of the phenolic form. However, the possibility of an equilibrium with a keto tautomer, particularly in different solvent environments, cannot be entirely ruled out without specific experimental or theoretical studies on this compound. Advanced spectroscopic techniques, particularly NMR spectroscopy in various solvents and at different temperatures, would be essential to investigate and quantify any potential tautomeric equilibrium.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

No specific DFT studies focused on predicting the electronic structure and reactivity of 4-Hydroxy-1,3-benzodioxol-2-one were found. Such calculations would typically involve optimizing the molecular geometry and calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors to understand its chemical behavior.

Molecular Dynamics Simulations and Conformation Analysis

There is no available research on molecular dynamics (MD) simulations or detailed conformational analysis for this compound. These studies are crucial for understanding the molecule's dynamic behavior, stability of different conformers, and interactions with its environment over time.

Prediction of Reaction Mechanisms and Transition States

Specific computational studies predicting reaction mechanisms and identifying transition states involving this compound are absent from the reviewed literature. This type of research is vital for understanding the pathways of its synthesis and degradation.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound have been published. QSRR models mathematically correlate a molecule's structural features with its reactivity, but developing such a model requires a dataset of related compounds and their measured reactivities, which has not been compiled for this specific molecule.

Investigation of Solvatochromic Behavior and Intermolecular Interactions

While solvatochromism has been investigated for other complex 1,3-benzodioxole (B145889) derivatives to understand how solvents affect their photophysical properties, no such studies have been performed for this compound. bookpi.orgresearchgate.netresearchgate.netsemanticscholar.org Research in this area would provide insight into solute-solvent interactions and the molecule's behavior in different chemical environments.

Analysis of Electron Density Distributions and Aromaticity

Detailed analyses of the electron density distribution, charge distribution, and aromaticity for this compound are not present in the available literature. These analyses, often performed using methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), are fundamental to understanding the molecule's bonding and stability.

Applications in Organic Synthesis, Materials Science, and Chemical Biology Research

4-Hydroxy-1,3-benzodioxol-2-one as a Precursor for Advanced Organic Synthesis

Currently, there is a lack of specific, documented examples in the scientific literature detailing the use of this compound as a direct precursor in advanced organic synthesis. While the synthesis of various benzodioxole derivatives from catechol or pyrogallol (B1678534) is well-documented, the subsequent use of the 4-hydroxy-2-one variant as a starting material for complex molecule construction is not readily found in published research. For instance, a related compound, 2,2-dichloro-1,3-benzodioxole, can be prepared from pyrocatechol (B87986) carbonate (1,3-benzodioxol-2-one), highlighting the reactivity of the core structure, but this does not extend to the specific subject compound.

Role in Polymer Chemistry and Resin Development

Information regarding the direct application of this compound as a monomer or component in polymer chemistry and resin development is not available in the public domain. Research into related structures, such as the polymerization of benzodioxinone derivatives to form block copolymers or the use of other dihydroxy-aromatic compounds (diphenols) in polycarbonate production, exists. However, a direct link or application involving this compound has not been identified.

Use as Ligands in Coordination Chemistry

Based on available literature, the use of this compound as a ligand in coordination chemistry is not a documented application. While related catechol-based structures are known to form metal complexes, no specific coordination compounds involving this compound have been reported.

Industrial Applications in Specialty Chemical Manufacturing (e.g., Fragrances and Flavoring Intermediates)

There is no evidence to suggest that this compound is used in the manufacturing of fragrances or as a flavoring intermediate. Patents and reviews of fragrance materials describe other benzodioxole derivatives for such purposes, but the subject compound is not mentioned among them. A review of a structurally similar compound, 4-hydroxy-2H-1-benzopyran-2-one, explicitly states it is not intended for fragrance or flavor use.

Investigation of Molecular Interactions and Recognition in Chemical Biology Contexts (excluding therapeutic outcomes)

The study of molecular interactions involving this compound can be inferred from the well-documented behavior of the 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety. This chemical group is a recognized pharmacophore known to interact with various biological systems, most notably metabolic enzymes.

The primary interaction of interest is with the cytochrome P450 (CYP) superfamily of enzymes. The 1,3-benzodioxole ring system is a classic mechanism-based inhibitor of CYP enzymes. This interaction typically proceeds via metabolic activation by the CYP enzyme itself, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby inactivating it. This inhibitory action is a fundamental example of molecular recognition between a small molecule and a protein target.

The most significant enzyme interactions associated with the benzodioxole chemical class involve the cytochrome P450 system.

Cytochrome P450 (CYP) Inhibition : The 1,3-benzodioxole moiety is a well-known inhibitor of several CYP isozymes, particularly those in the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies. The mechanism involves the enzyme oxidizing the methylene (B1212753) bridge of the dioxole ring, which leads to the formation of a reactive carbene or an ortho-quinone intermediate. This intermediate can then form a stable, covalent adduct with the heme prosthetic group or amino acid residues within the enzyme's active site, leading to irreversible inhibition. This interaction is a critical consideration in drug metabolism studies, as co-administration of a benzodioxole-containing compound can alter the pharmacokinetics of other drugs.

Thioredoxin Reductase (TrxR) Interaction : While no studies directly link this compound to thioredoxin reductase, research on other molecules containing a hydroxy-enal structure has shown inhibitory activity. For example, 4-hydroxy-2-nonenal, an end product of lipid peroxidation, inactivates TrxR by forming covalent adducts with its redox-active cysteine and selenocysteine (B57510) residues. Given the presence of a hydroxyl group on an aromatic ring system in the subject compound, the potential for interaction with redox-sensitive enzymes like TrxR could be an area for future investigation.

Below is a table summarizing the established enzyme interactions for the general 1,3-benzodioxole class.

Enzyme SystemType of InteractionMolecular Mechanism
Cytochrome P450 (CYPs)Mechanism-Based InhibitionMetabolic activation to a reactive intermediate (e.g., carbene) that forms a covalent adduct with the enzyme.

Environmental Chemical Research and Biodegradation Studies

Mechanisms of Biotransformation and Defluorination by Microbial Systems

The biotransformation of benzodioxolone derivatives is exemplified by the action of microbial systems on DFBD. The bacterium Pseudomonas putida F1 has demonstrated the ability to defluorinate DFBD at a significant rate, a process dependent on toluene (B28343) dioxygenase. nih.gov This enzyme, induced by the presence of toluene, initiates the degradation by oxidizing DFBD to DFBD-4,5-dihydrodiol. nih.gov

The subsequent biotransformation can follow two paths. The dihydrodiol can be oxidized by dihydrodiol dehydrogenase to 4,5-dihydroxy-DFBD. nih.gov Alternatively, and more significantly for defluorination, the DFBD-4,5-dihydrodiol undergoes decomposition to yield fluoride (B91410) ions and pyrogallol (B1678534). nih.gov This transformation highlights a novel mechanism for the breakdown of the difluoromethylene group. nih.gov

While 4-Hydroxy-1,3-benzodioxol-2-one lacks fluorine atoms, the initial enzymatic action by dioxygenases, as seen in Pseudomonas putida F1, is a key mechanism for the biotransformation of the benzodioxole ring. The presence of hundreds of bacteria with enzymes having high amino acid sequence identity to toluene dioxygenase suggests that this mechanism may be widespread for the degradation of benzodioxole-containing compounds in the environment. nih.gov

The biotransformation of this compound would likely be initiated by a similar dioxygenase-catalyzed hydroxylation of the benzene (B151609) ring, leading to a dihydrodiol. The subsequent steps would involve ring cleavage and further metabolism of the resulting aliphatic acids, a common strategy in the microbial degradation of aromatic compounds.

Table 2: Microbial Systems and Enzymes in Benzodioxolone Derivative Biotransformation

Microbial SystemSubstrateKey EnzymeObserved Transformation
Pseudomonas putida F12,2-Difluoro-1,3-benzodioxole (DFBD)Toluene DioxygenaseOxidation to DFBD-4,5-dihydrodiol, leading to defluorination and formation of pyrogallol.
Recombinant Escherichia coli (expressing toluene dioxygenase)2,2-Difluoro-1,3-benzodioxole (DFBD)Toluene DioxygenaseOxidation of DFBD to DFBD-4,5-dihydrodiol.
Rat Liver Microsomes1,3-BenzodioxolesCytochrome P-450Oxidation to 2-hydroxy derivative, leading to carbon monoxide formation.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Functionalized Benzodioxolones

The future development of applications for 4-Hydroxy-1,3-benzodioxol-2-one is intrinsically linked to the ability to create a diverse range of functionalized derivatives. Current synthetic strategies, while effective, offer opportunities for improvement in terms of efficiency, selectivity, and environmental impact.

Future research should prioritize the development of catalytic systems for the synthesis of substituted benzodioxolones. For instance, the use of montmorillonite (B579905) KSF or K-10 clay as a solid acid catalyst has shown promise in the synthesis of 2,2-disubstituted 1,3-benzodioxoles from catechols and pyrogallols with aldehydes and ketones. Investigating similar solid acid catalysts for the direct synthesis and functionalization of this compound could lead to more sustainable and scalable processes.

Furthermore, exploring transition-metal-catalyzed cross-coupling reactions to introduce various substituents onto the aromatic ring would significantly expand the accessible chemical space. The development of one-pot synthetic procedures, where multiple functionalization steps are carried out sequentially in a single reaction vessel, would also enhance efficiency and reduce waste. A patent for the synthesis of the related 4-hydroxy-2,2-dimethyl-1,3-benzodioxole from pyrogallic acid and 2-methoxypropene (B42093) highlights a method that reduces by-product formation, suggesting a promising avenue for greener synthesis of related structures. google.com

Table 1: Potential Catalytic Systems for Functionalized Benzodioxolone Synthesis

Catalyst TypePotential ReactionAdvantages
Solid Acid Catalysts (e.g., Zeolites, Clays)Direct condensation and cyclizationReusability, reduced waste, milder reaction conditions
Transition Metal Catalysts (e.g., Palladium, Copper)Cross-coupling reactions (e.g., Suzuki, Heck)Introduction of a wide range of functional groups
OrganocatalystsAsymmetric synthesisEnantioselective functionalization

Deeper Mechanistic Understanding of Complex Reactivity Pathways

A thorough understanding of the reactivity of this compound is crucial for its strategic application in synthesis and materials science. While the general reactivity of related compounds like hexahydro-1,3-benzodioxol-2-one, which can undergo oxidation, reduction, and substitution reactions, provides some insight, the specific influence of the aromatic ring and the hydroxyl group in this compound warrants detailed investigation.

Future mechanistic studies should focus on elucidating the pathways of key transformations. This includes investigating the kinetics and thermodynamics of electrophilic aromatic substitution, nucleophilic attack on the carbonyl carbon of the dioxolone ring, and reactions involving the hydroxyl group. For example, understanding the regioselectivity of electrophilic substitution will be critical for the controlled synthesis of specifically substituted derivatives.

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, combined with computational modeling, can provide valuable data on reaction intermediates and transition states. Isotopic labeling studies can also be employed to trace the pathways of atoms during complex reactions.

Advanced Computational Tools for Predictive Chemical Design

Computational chemistry offers a powerful tool for accelerating the discovery and design of novel benzodioxolone derivatives with tailored properties. Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures.

Future computational work should focus on developing accurate predictive models for the properties of functionalized this compound derivatives. This could involve creating quantitative structure-activity relationship (QSAR) models to correlate specific structural features with desired functionalities. For instance, computational screening of virtual libraries of benzodioxolone derivatives could identify promising candidates for specific applications, such as in materials science or as precursors for pharmacologically active molecules.

Furthermore, computational studies can provide a deeper understanding of reaction mechanisms by mapping out potential energy surfaces and identifying the lowest energy pathways. This can guide the design of more efficient synthetic routes and catalysts.

Integration of this compound into Novel Materials and Supramolecular Assemblies

The rigid, planar structure of the benzodioxolone core, combined with the hydrogen-bonding capability of the hydroxyl group, makes this compound an attractive building block for the construction of novel materials and supramolecular assemblies.

One promising avenue of research is the incorporation of this compound into polymers. For example, benzodioxinone mono-telechelics have been used to create block copolymers. nih.gov The hydroxyl group of this compound could be used as an initiation site for ring-opening polymerization or as a functional handle for grafting onto existing polymer chains. The resulting polymers could exhibit unique thermal, optical, or mechanical properties.

In the realm of supramolecular chemistry, the ability of this compound to participate in hydrogen bonding and π-π stacking interactions can be exploited to create well-defined, self-assembled structures. Studies on the self-assembly of related 1,3,2-dioxaborine derivatives have shown the formation of ordered monolayers, providing a model for what might be achievable with benzodioxolone systems. researchgate.net The design of functional supramolecular cages, networks, and liquid crystals based on this scaffold is a fertile area for future investigation.

Exploration of its Role in Emerging Chemical Technologies

The unique properties of this compound suggest its potential for application in a variety of emerging chemical technologies, particularly those focused on sustainability and green chemistry.

The development of benzodioxolone-based catalysts is a key area of interest. The rigid scaffold could be used to support catalytically active metal centers or organocatalytic moieties. The tunability of the electronic properties through functionalization of the aromatic ring could allow for the fine-tuning of catalytic activity and selectivity.

Furthermore, the potential for this compound to be derived from renewable resources makes it an attractive target for green chemistry initiatives. Research into the synthesis of this compound from biomass-derived precursors could contribute to the development of more sustainable chemical processes. Its application in areas such as responsive materials, sensors, and organic electronics also warrants exploration, driven by the molecule's inherent electronic and structural features.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxy-1,3-benzodioxol-2-one, and how can its purity be validated?

  • Synthesis : A common approach involves condensation reactions between substituted catechol derivatives and carbonyl sources under acidic or basic conditions. For example, reacting 4-hydroxycatechol with phosgene or its equivalents in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–5°C) to minimize side reactions.
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR spectroscopy, focusing on the hydroxyl proton (δ ~10-12 ppm) and carbonyl carbon (δ ~165-170 ppm). Mass spectrometry (ESI-MS) can further verify molecular weight (C7_7H4_4O4_4, exact mass: 168.016 g/mol) .

Q. Which spectroscopic techniques are critical for confirming the molecular geometry of this compound?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring R-factor < 0.05 for high precision. Key metrics include bond lengths (C-O: ~1.36 Å, C=O: ~1.21 Å) and dihedral angles between the benzodioxol ring and hydroxyl group .
  • Complementary Methods : IR spectroscopy to identify O-H stretching (~3200 cm1^{-1}) and carbonyl vibrations (~1750 cm1^{-1}). 1H^1H-NMR in DMSO-d6_6 resolves hydroxyl proton splitting patterns influenced by intramolecular hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data in structural analysis?

  • Strategy : Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-311++G(d,p)) with SC-XRD results. Discrepancies in bond angles > 2° may indicate crystal packing effects or solvent interactions. Use ORTEP-3 to visualize thermal ellipsoids and assess positional uncertainties .
  • Case Study : If computational models predict a planar benzodioxol ring but SC-XRD shows slight puckering (deviation > 0.1 Å), re-evaluate solvent polarity or intermolecular forces during crystallization .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC, noting hydrolysis of the benzodioxol ring at pH > 10.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>200°C expected). Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .

Q. How can interactions between this compound and biological macromolecules (e.g., DNA, enzymes) be systematically investigated?

  • Spectroscopic Assays : Fluorescence quenching titrations to calculate binding constants (Kb_b) with DNA (e.g., calf thymus DNA). A Stern-Volmer plot slope >104^4 M1^{-1} suggests intercalation or groove binding.
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Methodological Notes

  • Safety Protocols : Handle the compound in a fume hood, wearing nitrile gloves and safety goggles. Store in airtight containers at 4°C to prevent moisture absorption .
  • Data Reproducibility : Report crystallographic data in CIF format (CCDC deposition recommended) and share raw spectral data (NMR, IR) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.